molecular formula C23H19ClN2O3 B12455468 2-(4-chlorophenoxy)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide

2-(4-chlorophenoxy)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide

Cat. No.: B12455468
M. Wt: 406.9 g/mol
InChI Key: KELNJKQHOHKFAH-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoxazole ring, a chlorophenoxy group, and an acetamide linkage, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide typically involves multiple steps, including the formation of the benzoxazole ring, the introduction of the chlorophenoxy group, and the acetamide linkage. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring and chlorophenoxy group may play crucial roles in binding to target proteins or enzymes, leading to the modulation of biological processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)acetic acid: Shares the chlorophenoxy group but lacks the benzoxazole ring and acetamide linkage.

    N-(2-methyl-5-phenyl)acetamide: Contains the acetamide linkage but lacks the chlorophenoxy group and benzoxazole ring.

Uniqueness

2-(4-chlorophenoxy)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the benzoxazole ring, chlorophenoxy group, and acetamide linkage makes it a versatile compound for various research and industrial purposes.

Properties

Molecular Formula

C23H19ClN2O3

Molecular Weight

406.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide

InChI

InChI=1S/C23H19ClN2O3/c1-14-3-10-19-21(11-14)29-23(26-19)16-5-4-15(2)20(12-16)25-22(27)13-28-18-8-6-17(24)7-9-18/h3-12H,13H2,1-2H3,(H,25,27)

InChI Key

KELNJKQHOHKFAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)C)NC(=O)COC4=CC=C(C=C4)Cl

Origin of Product

United States

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